7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-[(4-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a furan-2-carbonyl piperazine moiety, and a tetrahydro-1H-purine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and furan-2-carbonyl piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of large-scale applications.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-[(4-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Biological Activity
7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound may exert its biological effects through multiple mechanisms. It is hypothesized to interact with cellular pathways involved in DNA replication and transcription, potentially inhibiting viral replication and tumor growth.
Antiviral Activity
A study examined the antiviral properties of various purine derivatives, including our compound of interest. The findings suggested that it exhibits significant inhibitory effects against several viruses, particularly adenoviruses. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiviral activity.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.35 | >100 |
Niclosamide | 0.50 | 80 |
Anticancer Activity
The anticancer potential of the compound was evaluated in vitro against various cancer cell lines. The results indicated that it inhibits cell proliferation effectively, with notable cytotoxicity observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) | CC50 (µM) |
---|---|---|
MCF-7 | 0.45 | 150 |
A549 | 0.60 | 200 |
Case Studies
- In Vivo Efficacy : A study conducted on hamster models demonstrated that administration of the compound at a dose of 150 mg/kg resulted in significant tumor reduction without severe toxicity.
- Mechanistic Insights : Further mechanistic studies revealed that the compound targets specific kinases involved in the signaling pathways for cell growth and survival, leading to apoptosis in cancer cells.
Properties
Molecular Formula |
C24H25ClN6O4 |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H25ClN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-5-7-17(25)8-6-16)19(26-21)15-29-9-11-30(12-10-29)22(32)18-4-3-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
ZSVUWXSXQHAUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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